1-(2,4-Dinitrophenyl)ethan-1-one
Description
Contextualization within Aromatic Ketone Chemistry
Aromatic ketones are a class of organic compounds characterized by a carbonyl group (C=O) directly attached to an aromatic ring. numberanalytics.com The general structure is Ar-CO-R, where 'Ar' is an aryl group and 'R' is an alkyl or aryl group. numberanalytics.com The chemistry of these molecules is dictated by the interplay between the carbonyl group and the aromatic ring.
The carbonyl group is inherently electron-withdrawing due to the high electronegativity of the oxygen atom, which polarizes the carbon-oxygen double bond, rendering the carbonyl carbon electrophilic. quora.comyoutube.com This electron-withdrawing nature has a profound effect on the attached aromatic ring. It deactivates the ring towards electrophilic aromatic substitution by reducing its electron density. numberanalytics.com This deactivation is not uniform across all positions; the ortho and para positions are more strongly deactivated, making the meta position the preferred site for electrophilic attack. numberanalytics.comyoutube.com
In the specific case of 1-(2,4-dinitrophenyl)ethan-1-one , the presence of two strongly electron-withdrawing nitro (NO₂) groups in addition to the acetyl group further intensifies these electronic effects. The nitro groups are powerful deactivators and meta-directors in their own right. youtube.com Their presence on the ring significantly enhances the electrophilicity of the aromatic system, making it highly susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comyoutube.com This is a key distinction from many other aromatic ketones, which are generally unreactive towards nucleophiles under typical conditions. youtube.com The acetyl group, in turn, influences the reactivity of the nitro-substituted ring, creating a complex and fascinating substrate for chemical transformations.
The electron-withdrawing substituents also impact the carbonyl group itself, increasing the partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack compared to unsubstituted acetophenone (B1666503). numberanalytics.comlibretexts.org
Historical Development of Dinitrophenyl Substituted Systems and their Relevance
The investigation of dinitrophenyl-substituted compounds has a rich history in organic chemistry, predating the detailed study of this compound. A pivotal moment was the development of 2,4-dinitrophenylhydrazine (B122626) (DNPH), also known as Brady's reagent, by Brady and Elsmie. wikipedia.orgyoutube.com This compound became a cornerstone of classical qualitative organic analysis for the identification of aldehydes and ketones. wikipedia.orgyoutube.comyoutube.com The reaction of DNPH with a carbonyl compound yields a brightly colored crystalline precipitate, a 2,4-dinitrophenylhydrazone, whose characteristic melting point can be used to identify the original aldehyde or ketone. wikipedia.orgyoutube.comncert.nic.in
This widespread use of DNPH highlighted the unique reactivity conferred by the 2,4-dinitrophenyl moiety. The ease with which nucleophilic substitution occurs at the hydrazinyl group, and the stability of the resulting products, spurred further interest in other dinitrophenyl-substituted systems. The parent compound, 2,4-dinitrophenol (B41442) (DNP), also has a long history, having been used in the manufacturing of explosives, as a pesticide, and controversially as a weight-loss drug due to its ability to uncouple mitochondrial oxidative phosphorylation. wikipedia.orgnih.gov
The exploration of Friedel-Crafts reactions, discovered by Charles Friedel and James Crafts in 1877, provided a general method to synthesize aromatic ketones. wikipedia.orgyale.edulibretexts.org However, Friedel-Crafts acylation is generally unsuccessful on strongly deactivated rings like dinitrobenzene. libretexts.org This limitation necessitated the development of alternative synthetic routes to compounds like this compound, often involving nucleophilic aromatic substitution on a suitable precursor. researchgate.net
The foundational understanding of reaction mechanisms, such as nucleophilic aromatic substitution and the electronic effects of substituents, which were elucidated throughout the 20th century, provided the theoretical framework to understand and predict the behavior of complex molecules like this compound. masterorganicchemistry.comresearchgate.net
Current Research Frontiers and Prospective Avenues for this compound Investigations
Contemporary research continues to explore the utility of this compound and related systems. Its highly electrophilic nature makes it a valuable substrate for studying the mechanisms of nucleophilic aromatic substitution reactions. masterorganicchemistry.comresearchgate.net The kinetics and thermodynamics of these reactions can provide deep insights into leaving group ability, solvent effects, and the stability of reaction intermediates. researchgate.net
Furthermore, this compound serves as a versatile building block in organic synthesis. The activated aromatic ring allows for the facile introduction of various nucleophiles, leading to a diverse array of substituted acetophenone derivatives. These products can, in turn, be precursors to more complex molecules with potential applications in medicinal chemistry and materials science. The carbonyl group itself can be a handle for further transformations, such as reduction to an alcohol, conversion to an amine via reductive amination, or use in condensation reactions.
Prospective research avenues for this compound are numerous. The development of novel catalytic systems for its synthesis and transformation remains an active area of interest. For instance, designing catalysts that can effect Friedel-Crafts type acylations on deactivated rings would be a significant breakthrough.
The unique electronic properties of this compound also make it a candidate for investigation in the field of molecular electronics and nonlinear optics. The combination of a donor-acceptor system within a single molecule can give rise to interesting photophysical properties.
Finally, the exploration of its biological activity, while outside the direct scope of this chemical analysis, is a logical extension of research on dinitrophenyl systems. Understanding the structure-activity relationships of how molecules like this interact with biological targets could inform the design of new therapeutic agents or biochemical probes.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₆N₂O₅ |
| Molecular Weight | 210.15 g/mol |
| Appearance | Yellowish crystalline solid |
| Melting Point | 115-118 °C |
| Boiling Point | Decomposes |
| CAS Number | 2135-22-0 |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features |
| ¹H NMR (CDCl₃, ppm) | ~2.7 (s, 3H, -CH₃), ~7.8-8.8 (m, 3H, Ar-H) |
| ¹³C NMR (CDCl₃, ppm) | ~30 (-CH₃), ~120-150 (Ar-C), ~195 (C=O) |
| IR (cm⁻¹) | ~1700 (C=O stretch), ~1540 & 1350 (NO₂ stretch) |
| Mass Spectrometry (m/z) | 210 (M⁺) |
Properties
IUPAC Name |
1-(2,4-dinitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O5/c1-5(11)7-3-2-6(9(12)13)4-8(7)10(14)15/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQDFKPCHUGQCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60608268 | |
| Record name | 1-(2,4-Dinitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60608268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62572-86-5 | |
| Record name | 1-(2,4-Dinitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60608268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 2,4 Dinitrophenyl Ethan 1 One
Regioselective Construction of the Aromatic Core
The synthesis of 1-(2,4-dinitrophenyl)ethan-1-one, a valuable compound in chemical synthesis, relies on the precise construction of its dinitrated aromatic core. This can be achieved through several strategic approaches, including direct acylation of dinitrophenyl derivatives and convergent methods involving coupling reactions.
Direct Acylation Strategies on Dinitrophenyl Derivatives
Direct acylation of a pre-existing dinitrophenyl scaffold is a primary method for introducing the acetyl group. The most common starting material for this approach is 1,3-dinitrobenzene (B52904). The Friedel-Crafts acylation reaction is a cornerstone of this strategy. In a typical procedure, 1,3-dinitrobenzene is treated with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride. The strongly deactivating nature of the two nitro groups on the aromatic ring makes this reaction challenging, often requiring forcing conditions.
The regioselectivity of the acylation is directed by the existing nitro substituents. The nitro groups are meta-directing; however, the position between the two nitro groups (C5) is sterically hindered. Therefore, acylation predominantly occurs at the positions ortho to one nitro group and para to the other (C2 or C6).
| Starting Material | Acylating Agent | Catalyst | Key Feature |
| 1,3-Dinitrobenzene | Acetyl Chloride | Aluminum Chloride | Direct acylation of a dinitrated aromatic ring. |
| 1,3-Dinitrobenzene | Acetic Anhydride | Aluminum Chloride | Alternative acylating agent for Friedel-Crafts reaction. |
Convergent Synthesis Approaches via Coupling Reactions
Convergent synthesis offers an alternative route where the acetyl-substituted ring and the nitro groups are introduced in separate steps, culminating in a final coupling reaction. This can provide greater control over the substitution pattern and may avoid the harsh conditions of direct dinitration.
One such approach involves the nitration of a pre-acylated benzene (B151609) derivative. For instance, acetophenone (B1666503) can be subjected to nitration using a mixture of nitric acid and sulfuric acid. This reaction typically yields a mixture of isomers, with the primary products being 2-nitroacetophenone and 4-nitroacetophenone. Subsequent nitration of the mononitrated product can then introduce the second nitro group. The directing effects of the acetyl and nitro groups guide the position of the second nitration.
Another convergent strategy employs modern cross-coupling reactions. For example, a suitably functionalized dinitrophenyl species, such as 1-halo-2,4-dinitrobenzene, can be coupled with an acetyl-containing organometallic reagent. Palladium-catalyzed cross-coupling reactions, like the Stille or Suzuki coupling, are powerful tools for this purpose. These methods often proceed under milder conditions and with higher selectivity than classical methods. A silver(I)-catalyzed tandem cyclization/cross-coupling reaction of enynones with iodonium (B1229267) ylides has also been developed for constructing carbon-carbon double bonds, providing a novel method for synthesizing complex molecules. rsc.org
| Approach | Key Reaction | Starting Materials Example | Advantage |
| Sequential Nitration | Nitration | Acetophenone | Stepwise introduction of nitro groups. |
| Cross-Coupling | Palladium-catalyzed coupling | 1-Halo-2,4-dinitrobenzene and an acetyl-organometallic reagent | High selectivity and milder conditions. |
Modification and Interconversion of Functional Groups to Yield the Target Compound
The synthesis of this compound can also be accomplished by modifying precursor molecules that already contain the dinitrophenyl core but with a different functional group at the desired position. Oxidation of benzylic alcohols and reduction of other nitroaromatic compounds are key strategies in this regard.
Oxidation Pathways from Precursors (e.g., benzylic alcohols)
A common precursor for the synthesis of this compound is 2-(2,4-dinitrophenyl)ethanol. nih.gov The oxidation of this primary alcohol to the corresponding ketone is a crucial transformation. A variety of oxidizing agents can be employed for this purpose.
Chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), are effective for the oxidation of primary alcohols to aldehydes and can be used for the synthesis of ketones from secondary alcohols. semanticscholar.org The Jones oxidation (CrO3 in aqueous sulfuric acid) is a powerful oxidizing system, though it can be less selective. semanticscholar.org Manganese dioxide (MnO2) is a milder and more selective oxidant, particularly for benzylic and allylic alcohols. Ruthenium-based reagents, like tetrapropylammonium (B79313) perruthenate (TPAP) used in catalytic amounts with a co-oxidant, offer a mild and efficient alternative. semanticscholar.org DMSO-based oxidations, such as the Swern and Moffatt oxidations, are also valuable methods that avoid the use of heavy metals. semanticscholar.org
| Oxidizing Agent | Reactivity |
| Pyridinium Chlorochromate (PCC) | Effective for oxidizing primary and secondary alcohols. |
| Jones Reagent (CrO3/H2SO4) | Powerful, but potentially less selective oxidant. semanticscholar.org |
| Manganese Dioxide (MnO2) | Mild and selective for benzylic alcohols. semanticscholar.org |
| Tetrapropylammonium Perruthenate (TPAP) | Mild, catalytic oxidant used with a co-oxidant. semanticscholar.org |
| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Mild, metal-free oxidation. semanticscholar.org |
Reduction Methodologies for Nitroaromatic Compounds
The reduction of nitroaromatic compounds is a fundamental transformation in organic synthesis. wikipedia.orgunimi.it While the target compound itself contains nitro groups, reduction methodologies are relevant for the synthesis of precursors or for the selective modification of related dinitro compounds. For instance, the selective reduction of one nitro group in a dinitro compound can lead to valuable intermediates.
A variety of reagents can be used for the reduction of aromatic nitro groups to amines, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel. wikipedia.org Metal-based reductions using tin (Sn), iron (Fe), or zinc (Zn) in acidic media are also common. wikipedia.org More recently, reagents like sodium borohydride (B1222165) in the presence of transition metal complexes have been developed for this purpose. jsynthchem.com
Chemoselective reduction, where one of two different functional groups is reduced, is a significant challenge. For example, in a molecule containing both a nitro group and a halogen, selective reduction of the nitro group without affecting the halogen is often desired. unimi.it The choice of reducing agent and reaction conditions is critical to achieve this selectivity. For dinitro compounds, the relative positions of the nitro groups and other substituents can influence which nitro group is preferentially reduced. researchgate.net
Green Chemistry Principles and Sustainable Synthesis Pathways
The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including this compound. This involves developing methods that are more environmentally benign, use less hazardous materials, and are more energy-efficient.
In the context of synthesizing this compound, green chemistry principles can be applied in several ways. The use of catalytic reagents instead of stoichiometric ones is a key aspect. For example, catalytic hydrogenation or using catalytic amounts of TPAP for oxidation are greener alternatives to using stoichiometric amounts of heavy metal oxidants.
The development of solvent-free or aqueous-based reaction conditions is another important goal. For instance, a method for the synthesis of 2,4-dinitrophenol (B41442), a related compound, has been developed using nitration in an aqueous-alcoholic medium, which is a more environmentally friendly solvent system than traditional concentrated acids. researchgate.net
Furthermore, exploring synthetic routes that minimize the number of steps and reduce the generation of waste products is crucial. Convergent syntheses can sometimes be more atom-economical than linear syntheses. The use of renewable starting materials and energy-efficient reaction conditions (e.g., microwave-assisted synthesis) are also areas of active research in the pursuit of sustainable chemical manufacturing.
| Green Chemistry Principle | Application in Synthesis |
| Use of Catalysis | Employing catalytic hydrogenation or catalytic oxidation methods. |
| Benign Solvents | Utilizing water or aqueous-alcoholic mixtures as reaction media. researchgate.net |
| Atom Economy | Designing convergent synthetic routes to maximize the incorporation of starting materials into the final product. |
| Energy Efficiency | Exploring microwave-assisted synthesis to reduce reaction times and energy consumption. |
Solvent-Free and Catalytic Reaction Optimizations
The drive towards greener chemical processes has spurred significant research into minimizing or eliminating the use of volatile and toxic organic solvents. Concurrently, the development of novel catalytic systems aims to enhance reaction rates and selectivity under milder conditions.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. oatext.com This technique utilizes the ability of polar molecules to transform electromagnetic energy into heat, resulting in rapid and uniform heating of the reaction mixture. oatext.com For reactions involving polar intermediates, such as in the synthesis of derivatives from 2,4-dinitrophenylhydrazine (B122626), microwave-assisted methods have proven highly effective, offering enhanced yields and significantly shorter reaction times compared to conventional heating. wisdomlib.org The efficiency of microwave-assisted synthesis is attributed to its ability to accelerate reactions that are otherwise slow, making it a cornerstone of green chemistry. semanticscholar.org
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another avenue for process optimization. The phenomenon of acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, accelerating mass transfer and reaction rates. researchgate.netnih.gov Ultrasound-assisted synthesis has been successfully applied to various condensation and substitution reactions, often resulting in good yields and shorter reaction times without the need for harsh conditions. researchgate.netuaslp.mx
Catalytic Innovations and Solvent-Free Conditions: A key area of optimization lies in replacing traditional stoichiometric catalysts, like aluminum chloride (AlCl₃) in Friedel-Crafts reactions, with more environmentally benign and efficient alternatives. researchgate.netmasterorganicchemistry.com Traditional Friedel-Crafts acylations often require more than a stoichiometric amount of the Lewis acid because the catalyst complexes with the ketone product. masterorganicchemistry.com
Recent advancements have introduced methodologies that operate under metal- and halogen-free conditions. For instance, methanesulfonic anhydride has been shown to be an effective promoter for Friedel-Crafts acylation reactions. This approach allows for the preparation of aryl ketones in good yields with minimal waste, and the reactions can often be run without any additional solvent, further enhancing their green credentials. researchgate.net Another innovative approach is mechanochemistry, which involves conducting reactions in the solid state by grinding, milling, or shearing. This technique can facilitate bond formation without the use of solvents and, in some cases, without the need for transition metal catalysts. researchgate.net
The table below summarizes various advanced synthetic conditions that represent optimizations over classical methods.
| Methodology | Catalyst/Promoter | Solvent | Key Advantages |
| Microwave-Assisted Synthesis | Acid/Base Catalyst | Ethanol or Solvent-Free | Rapid heating, reduced reaction times (minutes vs. hours), higher yields. oatext.comwisdomlib.org |
| Ultrasound-Assisted Synthesis | Phase Transfer Catalyst / Acid | Aqueous or Organic Media | Enhanced reaction rates, improved yields, milder conditions. researchgate.netuaslp.mx |
| Greener Friedel-Crafts Acylation | Methanesulfonic Anhydride | Solvent-Free (often) | Metal- and halogen-free, minimal waste, good yields. researchgate.net |
| Mechanochemistry | None / Solid Support | Solvent-Free | Avoids bulk solvents, potential for catalyst-free reactions, energy-efficient. researchgate.net |
This table is a representation of findings from various studies on advanced synthesis and may not be specific to the direct synthesis of this compound in all cases.
Atom Economy and Process Intensification Studies
Beyond optimizing individual reaction steps, modern synthetic chemistry emphasizes a holistic approach to process design, focusing on resource efficiency and minimizing environmental impact. Atom economy and process intensification are two fundamental pillars of this philosophy.
Atom Economy: Introduced by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wisdomlib.org It provides a critical perspective on the "greenness" of a synthesis, as a high-yielding reaction can still generate substantial waste if it has poor atom economy. wisdomlib.org The goal is to design synthetic routes where the maximum number of reactant atoms are incorporated into the final product.
The following table illustrates a comparative analysis of green metrics for a typical reaction conducted via conventional heating versus microwave irradiation, demonstrating the benefits of process intensification.
| Green Metric | Conventional Method | Microwave-Assisted Method | Advantage of Microwave |
| Atom Economy (AE) | 91.74% | 91.74% | (Identical for the same reaction) |
| Reaction Mass Efficiency (RME) | Lower | Higher | More efficient use of mass |
| Process Mass Intensity (PMI) | Higher | Lower | Less mass used per unit of product |
| E-Factor | Higher | Lower | Less waste generated per unit of product |
Data adapted from a comparative study on the synthesis of heterocyclic compounds. nih.gov The values demonstrate the typical improvements seen when moving from conventional to intensified processes.
Process Intensification (PI): Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, safer, and more energy-efficient chemical processes. researchgate.net Instead of focusing on incremental improvements to traditional batch reactors, PI aims for breakthrough changes in how reactions are conducted. researchgate.net
Microwave and ultrasound-assisted syntheses are prime examples of process intensification, as they significantly shorten reaction times, thereby increasing the throughput for a given reactor volume. Another key technology in process intensification is the use of microreactors or continuous flow reactors. These systems offer superior control over reaction parameters like temperature and mixing, and their small volume enhances safety, especially for highly exothermic reactions. researchgate.net By enabling continuous production, these technologies can lead to more compact and efficient chemical plants. researchgate.net The integration of reaction and separation steps within a single unit is another hallmark of process intensification, further reducing the plant's footprint and operational complexity.
Reactivity and Mechanistic Investigations of 1 2,4 Dinitrophenyl Ethan 1 One
Carbonyl Group Reactivity and Transformations
The reactivity of the carbonyl group in 1-(2,4-dinitrophenyl)ethan-1-one is a focal point of its chemical behavior, leading to a variety of important transformations.
Condensation Reactions (e.g., Aldol, Claisen-Schmidt)
Condensation reactions, such as the Claisen-Schmidt condensation, are characteristic of ketones with α-hydrogens. wikipedia.orggordon.edu This reaction involves the interaction between a ketone or aldehyde possessing an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org The Claisen-Schmidt condensation is a type of crossed aldol condensation. wikipedia.org
In a typical Claisen-Schmidt reaction, an enolizable ketone, like this compound, reacts with an aldehyde in the presence of a base. gordon.edu The base facilitates the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. youtube.com Subsequent dehydration often occurs, leading to the formation of an α,β-unsaturated ketone. gordon.edu For instance, the reaction of (E)-2-(4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one with (2,4-dinitrophenyl)hydrazine in ethanol with an acid catalyst yields 1-(2,4-dinitrophenyl)-2-(2-(4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazine. mdpi.com
Another significant condensation reaction is the formation of 2,4-dinitrophenylhydrazones. libretexts.orgchemguide.co.uk Aldehydes and ketones react with 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent) in a reaction that serves as a qualitative test for the carbonyl group. libretexts.orgchemicalbook.com This reaction is classified as a nucleophilic addition-elimination or condensation reaction. libretexts.orgchemguide.co.ukchemicalbook.com The 2,4-dinitrophenylhydrazine first adds to the carbonyl group, followed by the elimination of a water molecule to form the hydrazone. libretexts.orgchemicalbook.com
| Reactant 1 | Reactant 2 | Reaction Type | Product |
| This compound | Aldehyde | Claisen-Schmidt Condensation | α,β-Unsaturated Ketone |
| This compound | 2,4-Dinitrophenylhydrazine | Condensation | This compound 2,4-dinitrophenylhydrazone |
Nucleophilic Additions to the Ketone Moiety
Nucleophilic addition is a fundamental reaction of carbonyl compounds where a nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond. wikipedia.org The carbonyl carbon in this compound is susceptible to attack by various nucleophiles.
The formation of enolate ions is a key aspect of carbonyl chemistry. libretexts.org Enolates are excellent nucleophiles and can participate in various addition reactions. libretexts.org Stronger nucleophiles, such as organometallic reagents and enolates, typically favor 1,2-addition to the carbonyl group. youtube.com
The reaction with 2,4-dinitrophenylhydrazine is a prime example of nucleophilic addition to the ketone. chemicalbook.com The hydrazine (B178648) acts as the nucleophile, adding to the carbonyl carbon in the initial step of the condensation reaction. libretexts.orgchemicalbook.com
α-Hydrogen Acidity and Related Reactions (e.g., halogenation)
The hydrogen atoms on the carbon adjacent to the carbonyl group (α-hydrogens) in this compound are acidic. pressbooks.pub This increased acidity is due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate ion. pressbooks.pubuomustansiriyah.edu.iq The negative charge in the enolate is delocalized onto the electronegative oxygen atom, which significantly stabilizes the anion. pressbooks.publibretexts.org
The acidity of α-hydrogens allows for reactions such as halogenation. libretexts.org In the presence of an acid or base catalyst, ketones can be halogenated at the α-position. libretexts.orgwikipedia.org The reaction proceeds through the formation of an enol or enolate intermediate, which then reacts with the halogen. libretexts.orgmasterorganicchemistry.com The rate of acid-catalyzed halogenation is often independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. libretexts.org
The halogenation of ketones with reagents like chlorine, bromine, or iodine typically occurs at the α-carbon. libretexts.org For unsymmetrical ketones in acidic solution, halogenation tends to occur at the more substituted α-carbon. wikipedia.org
Aromatic Ring Reactivity and Substitution Mechanisms
The dinitrophenyl group in this compound significantly influences the reactivity of the aromatic ring.
Nucleophilic Aromatic Substitution (SNAr) Driven by Nitro Activation
The presence of two strong electron-withdrawing nitro groups at the ortho and para positions makes the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgyoutube.com These groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org
The SNAr mechanism involves a two-step addition-elimination process. libretexts.org First, the nucleophile attacks the carbon atom bearing a leaving group, forming the resonance-stabilized Meisenheimer complex. wikipedia.orglibretexts.org In the second step, the leaving group is expelled, restoring the aromaticity of the ring. libretexts.org The rate of SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group. youtube.commasterorganicchemistry.com
For example, the reaction of 2,4-dinitrochlorobenzene with a nucleophile proceeds readily due to the activation by the two nitro groups. wikipedia.org The rate of reaction is much faster for ortho and para isomers compared to the meta isomer because the negative charge of the intermediate can be delocalized onto the nitro groups in the former cases. youtube.com
| Substrate Feature | Effect on SNAr Reactivity |
| Electron-withdrawing groups (e.g., -NO2) | Activates the ring |
| Position of activating groups (ortho, para) | Strong activation |
| Position of activating groups (meta) | Weak activation |
Electrophilic Aromatic Substitution Limitations and Potential for Functionalization
The strong deactivating effect of the two nitro groups and the acetyl group makes the aromatic ring of this compound highly resistant to electrophilic aromatic substitution (EAS). masterorganicchemistry.com These electron-withdrawing groups reduce the electron density of the benzene (B151609) ring, making it less nucleophilic and therefore less reactive towards electrophiles. masterorganicchemistry.com
Redox Chemistry of the Nitro Aromatic System
Selective Reduction of Nitro Groups to Amines or Other Nitrogen Species
The selective reduction of one nitro group in a dinitro-aromatic compound is a synthetically valuable transformation. In the case of this compound, the two nitro groups are in different chemical environments, which allows for potential regioselectivity in their reduction.
Several reagents and methods are commonly employed for the selective reduction of nitro groups in dinitrophenyl compounds. These include:
Sodium Sulfide (Na₂S) or Ammonium (B1175870) Sulfide ((NH₄)₂S): This is a classic method for the selective reduction of one nitro group in dinitro-aromatic compounds. The selectivity is often directed by steric and electronic factors. For dinitro compounds, the less sterically hindered nitro group is typically reduced. In this compound, the nitro group at the 4-position is generally less sterically hindered than the one at the 2-position, which is ortho to the acetyl group. Therefore, treatment with sodium sulfide would be expected to predominantly yield 1-(4-amino-2-nitrophenyl)ethan-1-one. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamino species, before yielding the final amine.
Catalytic Hydrogenation: Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with molecular hydrogen (H₂) is a powerful method for nitro group reduction. Achieving selectivity can be challenging as this method often reduces both nitro groups. However, by carefully controlling reaction conditions such as catalyst type, solvent, temperature, and pressure, it is sometimes possible to achieve selective reduction. For instance, using a poisoned catalyst or a specific solvent system might favor the reduction of one nitro group over the other.
Electrochemical Reduction: Electrochemical methods offer a high degree of control over the reduction potential, which can be fine-tuned to selectively reduce one nitro group. By applying a specific potential, it is possible to target the more easily reducible nitro group. In dinitrophenyl compounds, the reduction potential of each nitro group can be different, allowing for selective transformation.
The selective reduction of the nitro groups in this compound would lead to the formation of valuable intermediates such as 1-(2-amino-4-nitrophenyl)ethan-1-one and 1-(4-amino-2-nitrophenyl)ethan-1-one, which can be used in the synthesis of various heterocyclic compounds and other complex organic molecules.
Table 1: Expected Products of Selective Reduction of this compound
| Reagent/Method | Expected Major Product |
| Sodium Sulfide (Na₂S) | 1-(4-amino-2-nitrophenyl)ethan-1-one |
| Catalytic Hydrogenation (controlled) | Mixture of mono-amino and diamino products |
| Electrochemical Reduction (controlled potential) | Potentially selective to either mono-amino isomer |
Oxidative Degradation and Stability Studies
Studies on the oxidative degradation of related compounds, such as 2,4-dinitrophenol (B41442) (DNP), provide insights into the potential degradation pathways for this compound. Oxidative degradation of DNP often involves the opening of the aromatic ring and the formation of smaller organic acids and inorganic species like nitrate and nitrite ions. Common oxidative methods include:
Advanced Oxidation Processes (AOPs): AOPs, such as the use of ozone (O₃), hydrogen peroxide (H₂O₂), and UV radiation, generate highly reactive hydroxyl radicals (•OH) that can attack the aromatic ring of this compound. This can lead to hydroxylation of the ring, followed by ring cleavage and subsequent degradation into smaller, less complex molecules.
Photocatalytic Degradation: In the presence of a photocatalyst like titanium dioxide (TiO₂) and a light source, reactive oxygen species are generated, which can effectively degrade dinitrophenyl compounds.
The acetyl group in this compound can also be a site for oxidative attack, potentially leading to the formation of 2,4-dinitrobenzoic acid under strong oxidizing conditions.
Stability studies are crucial to determine the shelf-life and appropriate storage conditions for chemical compounds. For this compound, stability studies would typically involve subjecting the compound to various environmental conditions, such as elevated temperature, humidity, and light, and monitoring its degradation over time. Analytical techniques like High-Performance Liquid Chromatography (HPLC) would be used to quantify the parent compound and identify any degradation products.
Kinetic and Mechanistic Elucidation of Reactions
Understanding the kinetics and mechanisms of reactions involving this compound is essential for controlling its reactivity and designing synthetic applications.
Reaction Rate Determination and Activation Energy Analysis
Kinetic studies of reactions involving 2,4-dinitrophenyl derivatives often focus on nucleophilic aromatic substitution (SₙAr) reactions, where a nucleophile replaces a leaving group on the aromatic ring. While this compound does not have a typical leaving group for SₙAr, the principles of kinetic analysis from related compounds are applicable.
For reactions involving the acetyl group, such as enolate formation or condensation reactions, the rate of reaction can be determined by monitoring the disappearance of the reactant or the appearance of the product over time using spectroscopic methods (e.g., UV-Vis or NMR spectroscopy).
The activation energy (Eₐ) , which is the minimum energy required for a reaction to occur, can be determined by studying the effect of temperature on the reaction rate. The Arrhenius equation relates the rate constant to the activation energy and temperature:
k = A * e^(-Eₐ/RT)
where A is the pre-exponential factor, R is the gas constant, and T is the temperature in Kelvin. By measuring the rate constant at different temperatures, the activation energy can be calculated from the slope of a plot of ln(k) versus 1/T (an Arrhenius plot).
For the biodegradation of the related compound 2,4-dinitrophenol, activation energies have been determined to be in the range of 41.72 to 84.72 kJ/mol, depending on the temperature range. researchgate.nethibiscuspublisher.com While this is for a biological process, it provides an order of magnitude for the energy barriers that might be involved in the transformation of such dinitrophenyl compounds.
Identification of Reaction Intermediates and Transition State Profiling
The elucidation of reaction mechanisms often involves the identification of transient intermediates and the characterization of transition states. For reactions involving this compound, various techniques can be employed for this purpose.
In nucleophilic aromatic substitution reactions of related 2,4-dinitrophenyl compounds, the formation of a Meisenheimer complex is a key intermediate. This is a resonance-stabilized anionic intermediate formed by the attack of a nucleophile on the electron-deficient aromatic ring. Although this compound itself is not a typical SₙAr substrate, the strong electron-withdrawing nature of the nitro groups makes the aromatic ring susceptible to nucleophilic attack, and the formation of such intermediates in certain reactions is plausible.
Spectroscopic techniques are invaluable for the detection and characterization of reaction intermediates. For example:
NMR Spectroscopy: Can be used to observe the formation of new species in solution and to elucidate their structure.
UV-Vis Spectroscopy: The formation of colored intermediates, such as Meisenheimer complexes, can be readily monitored.
Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and identify transient intermediates in the gas phase.
Computational chemistry plays a crucial role in profiling transition states, which are high-energy species that cannot be directly observed experimentally. Quantum chemical calculations can be used to model the reaction pathway, locate the transition state structure, and calculate its energy. This information provides insights into the reaction mechanism and the factors that control the reaction rate.
Kinetic isotope effect (KIE) studies can also provide information about the transition state. By replacing an atom at a specific position in the reactant with one of its isotopes (e.g., hydrogen with deuterium), a change in the reaction rate can be observed if that bond is being broken or formed in the rate-determining step. This provides evidence for the structure of the transition state.
By combining experimental kinetic data with spectroscopic identification of intermediates and computational modeling of transition states, a detailed understanding of the reaction mechanisms of this compound can be achieved.
Derivatization and Functionalization Strategies
Conversion of the Acetyl Group to Diverse Functionalities
The ketone functionality of the acetyl group is a prime target for a variety of condensation and addition reactions, enabling its conversion into other valuable functional groups.
The reaction of the carbonyl group in 1-(2,4-dinitrophenyl)ethan-1-one with nitrogen-based nucleophiles provides a straightforward route to crystalline derivatives that are useful for both characterization and as intermediates for further synthesis.
Oximes are readily synthesized by reacting the ketone with hydroxylamine (B1172632) hydrochloride, typically in an alcoholic solvent and in the presence of a base like pyridine (B92270) to neutralize the liberated HCl. arpgweb.comresearchgate.net These reactions are generally high-yielding and produce stable oxime products. researchgate.net The resulting oximes are not merely static derivatives; their nucleophilic character makes them valuable precursors for a variety of nitrogen-containing compounds such as amides and nitriles. researchgate.net Furthermore, specialized oximes, such as O-(2,4-dinitrophenyl) oximes, can act as sources of electrophilic nitrogen, participating in unique cyclization reactions. semanticscholar.org
Hydrazones are formed through the condensation of the ketone with a hydrazine (B178648) derivative. A classic example is the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH), a widely used method for the detection and characterization of carbonyl compounds. nih.govresearchgate.net This reaction is catalyzed by acid and results in the formation of a stable, often brightly colored, 2,4-dinitrophenylhydrazone derivative. nih.govnih.gov It is important to note that the resulting hydrazones can exist as a mixture of E- and Z-stereoisomers due to the C=N double bond, which can complicate analysis but also offers opportunities for stereochemical studies. nih.govchromatographyonline.com The reaction of This compound with hydrazine hydrate, in contrast, produces the corresponding simple hydrazone, which can serve as a precursor for further transformations. orgsyn.org
Table 1: Synthesis of Oxime and Hydrazone Derivatives
| Starting Material | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Ketone/Aldehyde | Hydroxylamine hydrochloride, Pyridine, Ethanol | Reflux | Oxime | researchgate.net |
| 1-(4-chlorophenyl)ethanone | 100% Hydrazine hydrate, Ethanol | Reflux, 3 hr | 1-(4-chlorophenyl)ethanone hydrazone | orgsyn.org |
| Carbonyl Compound | 2,4-Dinitrophenylhydrazine (DNPH) | Acid catalyst | Carbonyl-2,4-dinitrophenylhydrazone | nih.govresearchgate.net |
| Chalcones | 2,4-Dinitrophenylhydrazine, Ethanol, conc. HCl | Reflux, 3 hr | 4-(1-(2-(2,4-Dinitrophenyl)hydrazineylidene)... | nih.gov |
This table presents generalized and specific examples of oxime and hydrazone formation reactions.
Olefination reactions provide a powerful tool for converting the carbonyl group into a carbon-carbon double bond, thus enabling chain extension and the synthesis of alkenes.
The Wittig reaction utilizes a phosphonium (B103445) ylide (Wittig reagent) to transform aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the alkene and a phosphine (B1218219) oxide byproduct. libretexts.org This method is highly versatile, and its major advantage is the unambiguous placement of the double bond. libretexts.org For a ketone like This compound , reaction with a Wittig reagent such as methylenetriphenylphosphorane would yield the corresponding terminal alkene. The stereochemical outcome (Z- or E-alkene) is influenced by the nature of the ylide; stabilized ylides tend to produce E-alkenes, whereas non-stabilized ylides favor Z-alkenes. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.orgslideshare.net These carbanions are generally more nucleophilic than the corresponding Wittig ylides and react readily with ketones. nrochemistry.com A key advantage of the HWE reaction is that it predominantly yields the thermodynamically more stable (E)-alkene. wikipedia.orgorganic-chemistry.org Additionally, the water-soluble dialkyl phosphate (B84403) byproduct is easily removed, simplifying product purification. wikipedia.org The Still-Gennari modification of the HWE reaction allows for the selective synthesis of (Z)-alkenes by using phosphonates with electron-withdrawing groups and specific base/solvent combinations. nrochemistry.comyoutube.com
Table 2: Comparison of Olefination Reactions Applicable to this compound
| Reaction | Key Reagent | Typical Product Stereochemistry | Byproduct | Key Features | Reference |
|---|---|---|---|---|---|
| Wittig Reaction | Phosphonium Ylide (e.g., Ph₃P=CR₂) | Dependent on ylide stability (Non-stabilized → Z-alkene) | Triphenylphosphine oxide | Absolute control of double bond position. | wikipedia.orgorganic-chemistry.org |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion (e.g., (EtO)₂P(O)CH⁻R) | Predominantly E-alkene | Water-soluble phosphate ester | More reactive nucleophile; easy purification. | wikipedia.orgorganic-chemistry.org |
| Still-Gennari Modification | Electron-withdrawing phosphonate (e.g., (CF₃CH₂O)₂P(O)CH⁻R) | Predominantly Z-alkene | Water-soluble phosphate ester | Complements HWE for Z-alkene synthesis. | nrochemistry.comyoutube.com |
Reductive amination is a highly efficient method for converting carbonyl compounds into amines. wikipedia.org The process involves the initial reaction of the ketone with a primary or secondary amine to form an intermediate imine or enamine, which is subsequently reduced in the same pot to the target amine. masterorganicchemistry.com
This one-pot procedure is advantageous as it avoids the problems of over-alkylation often encountered in the direct alkylation of amines. masterorganicchemistry.com A variety of reducing agents can be employed, but mild reagents are preferred to selectively reduce the imine intermediate without affecting the ketone or the nitro groups present on the aromatic ring. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are particularly effective for this purpose, as they are less reactive towards ketones and tolerate the presence of nitro groups. masterorganicchemistry.comorganic-chemistry.org Reacting This compound with ammonia (B1221849) followed by reduction would yield the corresponding primary amine, while reaction with a primary amine would give a secondary amine. This method provides a direct and versatile route to a wide range of nitrogen-containing compounds derived from the parent ketone.
It is also possible to reduce the pre-formed hydrazone derivatives discussed previously. For instance, the C=N bond of a 2,4-dinitrophenylhydrazone can be transformed into a C-N single bond via reductive amination using reagents like 2-picoline borane , which can improve analytical precision by eliminating E/Z isomers. nih.govresearchgate.net
Table 3: Reagents for Reductive Amination
| Amine Source | Reducing Agent | Solvent | Key Features | Reference |
|---|---|---|---|---|
| Primary or Secondary Amine | Sodium triacetoxyborohydride (NaBH(OAc)₃) | 1,2-Dichloroethane (DCE) | Mild, selective, and tolerates many functional groups including nitro groups. | organic-chemistry.org |
| Primary or Secondary Amine | Sodium cyanoborohydride (NaBH₃CN) | Methanol | Selectively reduces imines in the presence of ketones. | masterorganicchemistry.com |
| Ammonia | Ammonia borane | Trimethyl borate (B1201080) (solvent-free) | Promotes reaction with aliphatic and aromatic amines. | organic-chemistry.org |
| Pre-formed DNPH-hydrazone | 2-Picoline borane | Acetonitrile, Phosphoric acid | Reduces the C=N bond of the hydrazone to an amine. | researchgate.net |
Functionalization of the Dinitrophenyl Moiety
The dinitrophenyl ring is strongly electron-deficient due to the two powerful electron-withdrawing nitro groups. This electronic nature dictates the strategies for its functionalization, making electrophilic substitution challenging and favoring nucleophilic substitution pathways.
Introducing new substituents onto the dinitrophenyl ring of This compound via electrophilic aromatic substitution is exceptionally difficult. The nitro groups are strongly deactivating and direct incoming electrophiles to the meta positions. In this molecule, the available positions for substitution are C-3, C-5, and C-6. However, the cumulative deactivating effect of the two nitro groups and the acetyl group renders the ring highly unreactive towards common electrophiles used in halogenation or sulfonation under standard conditions.
Functionalization is more commonly achieved by starting with an already substituted precursor. For example, the synthesis of related compounds often begins with materials like 1-chloro-2,4-dinitrobenzene or 1-fluoro-2,4-dinitrobenzene . sigmaaldrich.comscispace.com In these systems, the halogen atom is highly activated towards nucleophilic aromatic substitution (SNAr), allowing for its displacement by a wide range of nucleophiles to introduce new functional groups.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov To apply this chemistry to the This compound scaffold, a halogenated derivative is required, such as 1-(5-halo-2,4-dinitrophenyl)ethan-1-one .
These halogenated precursors can participate in a variety of powerful transformations:
Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form a new carbon-carbon bond.
Heck-Mizoroki Coupling: Reaction with an alkene to form a substituted alkene.
Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.
Stille Coupling: Reaction with an organostannane reagent.
These reactions typically employ a palladium(0) catalyst, often with a phosphine ligand, and a base. nih.govyoutube.com The successful application of these methods allows for the modular construction of complex molecules by attaching various aryl, vinyl, or alkynyl fragments to the dinitrophenyl core, significantly expanding the chemical space accessible from This compound . The efficiency of these couplings can be influenced by the nature and position of the halogen and the electronic properties of the dinitrophenyl ring. nih.gov
Table 4: Overview of Palladium-Catalyzed Cross-Coupling Reactions on a Hypothetical Halogenated Derivative
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Aryl-Aryl, Aryl-Vinyl | Pd(PPh₃)₄, Pd(OAc)₂ |
| Heck-Mizoroki | Alkene | Aryl-Vinyl | Pd(OAc)₂, P(o-tolyl)₃ |
| Sonogashira | Terminal Alkyne | Aryl-Alkynyl | PdCl₂(PPh₃)₂, CuI |
| Stille | R-Sn(Alkyl)₃ | Aryl-Aryl, Aryl-Vinyl | Pd(PPh₃)₄ |
| Negishi | R-Zn-X | Aryl-Alkyl, Aryl-Aryl | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
Synthesis of Complex Molecular Architectures
The unique electronic and structural characteristics of this compound render it a suitable starting material for constructing sophisticated molecular frameworks. The reactivity of its acetyl group, coupled with the electrophilic nature of the dinitrophenyl ring, provides multiple pathways for elaboration into larger and more intricate chemical entities.
Integration into Macrocycles and Polymeric Materials
While direct reports on the integration of this compound into macrocyclic or polymeric chains are not extensively documented, the utility of the closely related 2,4-dinitrophenyl (DNP) moiety in polymer science is well-established. This provides a strong basis for its potential applications in materials chemistry.
One significant area is the development of Molecularly Imprinted Polymers (MIPs) . These are materials synthesized to have cavities that are complementary in shape, size, and functionality to a specific "template" molecule. nih.govmdpi.com Research has demonstrated the creation of MIPs using 2,4-dinitrophenol (B41442), a structural analogue of the title compound, as the template molecule. nih.govmdpi.com In this process, a functional monomer (like acrylamide) arranges around the template molecule before being locked into place by a cross-linking agent through polymerization. nih.govmdpi.com Subsequent removal of the template leaves behind specific recognition sites, enabling the polymer to selectively re-bind the target molecule from a mixture. nih.gov
Another approach involves the chemical modification of existing polymers. For instance, 2,4-dinitrophenyl ether of polyvinyl alcohol (PVA-DNP) has been synthesized by reacting polyvinyl alcohol with 1-fluoro-2,4-dinitrobenzene. scirp.org This creates a polymer chain decorated with electrophilic DNP groups, which can then be used to form polymer-bound anionic sigma complexes. scirp.org This demonstrates the feasibility of incorporating the DNP unit onto a polymeric backbone, suggesting that this compound could be similarly employed, potentially through reactions involving its ketone functionality.
Formation of Heterocyclic Scaffolds Containing the Dinitrophenyl Ethanone (B97240) Unit
The acetyl group of this compound is a key functional handle for the construction of a wide array of heterocyclic scaffolds. Its α-methyl protons are sufficiently acidic to readily participate in condensation reactions, making it an ideal substrate for various multicomponent reactions.
A prominent example is the Gewald Thiophene (B33073) Synthesis . This reaction enables the formation of polysubstituted 2-aminothiophenes from a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgumich.edu The reaction proceeds via an initial Knoevenagel condensation between the ketone and the cyanoester, followed by the addition of sulfur and subsequent ring closure. wikipedia.org The use of this compound in this reaction would yield a thiophene ring bearing a 2,4-dinitrophenyl substituent, a valuable scaffold in medicinal and materials chemistry. researchgate.net
Similarly, this compound is a potential candidate for the Hantzsch Pyridine Synthesis . This classic multicomponent reaction combines an aldehyde, two equivalents of a β-ketoester (or a related β-dicarbonyl compound), and a nitrogen source like ammonia or ammonium (B1175870) acetate (B1210297) to form dihydropyridines, which can be subsequently oxidized to pyridines. acs.orgwikipedia.orgorganic-chemistry.org By employing this compound as one of the β-dicarbonyl components, it is possible to synthesize highly substituted pyridines incorporating the dinitrophenyl moiety.
Furthermore, the ketone functionality allows for straightforward synthesis of various five- and six-membered heterocycles through condensation with binucleophilic reagents. The reaction with hydrazine derivatives would lead to pyrazoles, while hydroxylamine would yield isoxazoles. Condensation with urea (B33335) or guanidine (B92328) can be used to construct pyrimidine (B1678525) rings. Such reactions have been successfully demonstrated with analogous hydroxyacetophenones to produce a variety of diaryl-substituted heterocycles, indicating a viable pathway for the functionalization of this compound. osi.lv
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. uobasrah.edu.iq For 1-(2,4-dinitrophenyl)ethan-1-one, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed for a complete structural assignment.
Unambiguous Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Assignment Strategies
The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic and methyl protons. The aromatic region typically shows a complex pattern due to the substituted benzene (B151609) ring, while the methyl protons of the acetyl group appear as a sharp singlet.
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the ketone is characteristically found at a low field (high ppm value). The carbons of the dinitrophenyl ring appear in the aromatic region of the spectrum, and the methyl carbon is observed at a high field (low ppm value). The assignment of these signals is often aided by techniques like Distortionless Enhancement by Polarization Transfer (DEPT), which helps differentiate between CH, CH₂, and CH₃ groups. mdpi.com
| Proton (¹H) NMR Data |
| Chemical Shift (ppm) |
| Aromatic Protons |
| Methyl Protons |
| Carbon (¹³C) NMR Data |
| Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) |
| Aromatic Carbons |
| Methyl Carbon (CH₃) |
Note: Specific chemical shift values can vary depending on the solvent and the magnetic field strength of the NMR instrument used.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms within a molecule, resolving signal overlap, and elucidating stereochemical relationships. walisongo.ac.id
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com In this compound, COSY would reveal correlations between the adjacent protons on the aromatic ring, aiding in their specific assignment. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. epfl.ch For instance, the methyl proton singlet in the ¹H NMR spectrum would show a cross-peak with the methyl carbon signal in the ¹³C NMR spectrum. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. While less critical for a relatively rigid molecule like this compound, NOESY can provide conformational information.
Dynamic NMR Studies for Conformational Analysis and Exchange Processes
Dynamic NMR (DNMR) studies involve acquiring NMR spectra at different temperatures to investigate dynamic processes such as conformational changes or chemical exchange. While significant dynamic processes are not expected for the rigid structure of this compound under normal conditions, DNMR could potentially be used to study the rotational barrier of the acetyl group relative to the phenyl ring, although this would likely require very low temperatures.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. wikipedia.org It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. For this compound (C₈H₆N₂O₅), HRMS can confirm the molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass.
| HRMS Data |
| Calculated Exact Mass |
| Measured Exact Mass |
Note: The measured exact mass should be within a few parts per million (ppm) of the calculated mass for confirmation.
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented further. wikipedia.org The resulting fragment ions are then analyzed to provide detailed structural information. nih.gov The fragmentation of this compound in a mass spectrometer typically involves characteristic losses of functional groups.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for probing the molecular vibrations of this compound. These vibrations are exquisitely sensitive to the molecule's structure, including the nature of its chemical bonds and the presence of specific functional groups. While direct experimental spectra for this compound are not widely published, extensive data from related dinitrophenyl compounds provide a robust framework for predicting and interpreting its vibrational characteristics. researchgate.netresearchgate.net
The IR and Raman spectra of this compound are dominated by the characteristic vibrational modes of its key functional groups: the two nitro (NO₂) groups and the carbonyl (C=O) group of the ethanone (B97240) moiety.
The nitro groups give rise to two distinct and intense stretching vibrations: the asymmetric (ν_as) and symmetric (ν_s) stretches. These are among the most diagnostic peaks in the spectrum. Based on studies of analogous dinitrophenyl derivatives, the asymmetric stretching vibration is typically observed in the range of 1530-1570 cm⁻¹, while the symmetric stretch appears in the 1330-1360 cm⁻¹ region. researchgate.net The exact positions of these bands can be influenced by the electronic environment and any intermolecular interactions within the crystal lattice.
The carbonyl group of the acetyl moiety (ethan-1-one) is expected to produce a strong absorption band in the IR spectrum, typically in the region of 1680-1720 cm⁻¹. The precise wavenumber is sensitive to conjugation with the aromatic ring and the presence of any hydrogen bonding.
A table of predicted characteristic vibrational frequencies for this compound, based on data from analogous compounds, is presented below.
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| Nitro (NO₂) | Asymmetric Stretch (ν_as) | 1530 - 1570 | Strong |
| Nitro (NO₂) | Symmetric Stretch (ν_s) | 1330 - 1360 | Strong |
| Carbonyl (C=O) | Stretch (ν) | 1680 - 1720 | Strong |
| Aromatic C=C | Stretch (ν) | 1590 - 1620 | Medium to Strong |
| C-N | Stretch (ν) | 820 - 860 | Medium |
| C-H (Aromatic) | Stretch (ν) | 3000 - 3100 | Medium to Weak |
| C-H (Methyl) | Asymmetric Stretch (ν_as) | ~2960 | Medium to Weak |
| C-H (Methyl) | Symmetric Stretch (ν_s) | ~2870 | Medium to Weak |
This table is based on data from analogous compounds and theoretical calculations.
Vibrational spectroscopy is a crucial technique for the analysis of the solid-state form of this compound. Polymorphism, the ability of a compound to exist in more than one crystalline form, can significantly impact its physical properties. IR and Raman spectroscopy can readily distinguish between different polymorphs as the variations in crystal packing and intermolecular interactions lead to subtle but measurable shifts in the vibrational frequencies.
For instance, changes in the hydrogen bonding network or π-π stacking interactions involving the nitro and carbonyl groups would be reflected in the positions and shapes of their respective vibrational bands. These techniques are therefore invaluable for quality control and for ensuring the consistency of the solid-state form of the material.
X-ray Crystallography for Precise Solid-State Structure Determination
The crystal packing of this compound is anticipated to be governed by a combination of intermolecular forces. Weak C-H···O hydrogen bonds are likely to be a prominent feature, where the hydrogen atoms of the aromatic ring and the methyl group can interact with the oxygen atoms of the nitro and carbonyl groups of neighboring molecules. These interactions play a crucial role in stabilizing the crystal lattice. nih.gov
A summary of expected intermolecular interactions in the crystal structure of this compound is provided below.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| C-H···O Hydrogen Bond | Aromatic C-H, Methyl C-H | Nitro O, Carbonyl O | 2.2 - 2.8 |
| π-π Stacking | 2,4-Dinitrophenyl Ring | 2,4-Dinitrophenyl Ring | 3.5 - 4.0 |
This table is based on data from analogous dinitrophenyl compounds.
X-ray crystallographic data would reveal the precise conformation of the this compound molecule in the solid state. This includes the dihedral angle between the plane of the dinitrophenyl ring and the plane of the acetyl group. In the solid state, this conformation is influenced by the packing forces and intermolecular interactions within the crystal.
It is important to note that the conformation in the crystalline state may differ from that in solution. In solution, the molecule has greater conformational freedom, and the average conformation is a result of a balance between intramolecular steric and electronic effects, as well as interactions with the solvent. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in determining the solution-state conformation, which could then be compared with the solid-state structure obtained from X-ray diffraction to understand the influence of the crystal environment on the molecular geometry.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of a molecule. nih.gov Methods like DFT, using functionals such as B3LYP with various basis sets (e.g., 6-311G(d,p) or 6-311++G(d,p)), have proven effective in predicting the properties of aromatic nitro compounds with a high degree of accuracy. nih.govresearchgate.netresearchgate.net
Electronic Structure, Molecular Orbital Analysis (HOMO/LUMO), and Charge Distribution
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability, with a larger gap implying higher stability and lower chemical reactivity. researchgate.net
For 1-(2,4-dinitrophenyl)ethan-1-one, DFT calculations would reveal that the HOMO is likely localized over the dinitrophenyl ring system, while the LUMO is distributed across the entire molecule, including the electron-withdrawing nitro groups and the acetyl group. This distribution facilitates intramolecular charge transfer from the ring to the substituent groups upon electronic excitation. researchgate.netmaterialsciencejournal.org
The analysis of the Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution. thaiscience.info For this molecule, negative potential (red/yellow areas) would be concentrated around the electronegative oxygen atoms of the nitro and acetyl groups, indicating these are the most probable sites for electrophilic attack. thaiscience.info Positive potential (blue areas) would be found around the hydrogen atoms of the phenyl ring and the methyl group. materialsciencejournal.org Mulliken atomic charge analysis further quantifies this charge distribution, assigning partial charges to each atom in the molecule. researchgate.net
Table 1: Calculated Electronic Properties of this compound (Illustrative) Note: These values are illustrative and based on typical results for similar nitroaromatic compounds calculated by DFT (B3LYP method).
| Parameter | Value | Unit | Significance |
| EHOMO | -7.5 | eV | Electron-donating ability |
| ELUMO | -3.2 | eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.3 | eV | Chemical reactivity and stability |
| Ionization Potential (I) | 7.5 | eV | Energy required to remove an electron |
| Electron Affinity (A) | 3.2 | eV | Energy released when an electron is added |
| Chemical Potential (µ) | -5.35 | eV | Escaping tendency of electrons |
| Global Hardness (η) | 2.15 | eV | Resistance to change in electron distribution |
| Global Electrophilicity (ω) | 6.65 | eV | Propensity to accept electrons |
Vibrational Frequency Calculations and Spectroscopic Property Predictions
DFT calculations are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. q-chem.com These calculated frequencies often require scaling by an empirical factor (e.g., 0.967 for B3LYP) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. scirp.org
This analysis allows for the unambiguous assignment of vibrational modes to specific functional groups. For this compound, key vibrational modes would include:
C=O stretching of the acetyl group, expected as a strong band in the IR spectrum.
NO₂ asymmetric and symmetric stretching vibrations, which are characteristic of nitro compounds.
C-N stretching vibrations.
Aromatic C=C and C-H stretching and bending modes. scirp.org
The simulated IR and Raman spectra generated from these calculations serve as a powerful predictive tool and aid in the interpretation of experimental data. nih.gov
Table 2: Predicted vs. Experimental Vibrational Frequencies for this compound (Illustrative) Note: Experimental values are typical for the listed functional groups. Calculated values are hypothetical scaled frequencies.
| Vibrational Mode | Functional Group | Typical Experimental Wavenumber (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) |
| ν(C=O) | Acetyl | 1680 - 1700 | 1690 |
| νas(NO₂) | Nitro | 1530 - 1560 | 1545 |
| νs(NO₂) | Nitro | 1345 - 1365 | 1355 |
| ν(C=C) | Aromatic Ring | 1450 - 1600 | 1475, 1580 |
| ν(C-H) | Aromatic Ring | 3000 - 3100 | 3085 |
| νs(CH₃) | Methyl | ~2870 | 2875 |
Energetic Stability and Conformational Landscapes
Quantum chemical calculations can be used to explore the potential energy surface of a molecule, revealing its most stable three-dimensional structures (conformers) and the energy barriers for converting between them. For this compound, the primary conformational flexibility arises from the rotation of the acetyl group relative to the plane of the phenyl ring and, to a lesser extent, the rotation of the two nitro groups.
By performing a relaxed potential energy surface scan, where the dihedral angle between the acetyl group and the phenyl ring is systematically varied, one can identify the lowest energy (most stable) conformer. It is likely that the most stable conformation is non-planar to minimize steric hindrance between the acetyl group and the ortho-nitro group. The calculations would also determine the rotational energy barriers, providing insight into the molecule's flexibility at different temperatures.
Molecular Dynamics (MD) Simulations
While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations provide a detailed view of molecular behavior, including interactions with surrounding molecules like solvents. nih.gov
Solvation Effects and Molecular Behavior in Solution
The behavior of a molecule can be significantly influenced by its environment, particularly in a solvent. MD simulations can model the solvation of this compound by surrounding it with explicit solvent molecules (e.g., water, DMSO, ethanol) in a simulation box. The simulation tracks the trajectories of all atoms, revealing how the solvent molecules arrange themselves around the solute and how the solute's conformation changes in response.
These simulations can be used to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from an atom on the solute. This provides a clear picture of the solvation shell structure. Studies on similar compounds have shown that solvents can influence electronic properties, such as the HOMO-LUMO gap. materialsciencejournal.org MD simulations can elucidate the specific molecular interactions responsible for these changes.
Intermolecular Interactions and Self-Assembly Processes
This compound can engage in several types of non-covalent intermolecular interactions. harvard.edu These include:
Dipole-Dipole Interactions: Due to the polar nature of the nitro and carbonyl groups.
π-π Stacking: Interactions between the electron-deficient dinitrophenyl rings of adjacent molecules.
Van der Waals Forces: General attractive forces between molecules. nih.gov
Hydrogen Bonding: While the molecule itself cannot donate a hydrogen bond, the oxygen atoms of the carbonyl and nitro groups can act as hydrogen bond acceptors if a suitable donor (like water or ethanol) is present. harvard.edunih.gov
MD simulations can predict how these interactions might lead to larger-scale phenomena like self-assembly or aggregation in different environments. By simulating a system with multiple solute molecules, one can observe whether they tend to cluster together and what preferred orientations they adopt. This is crucial for understanding the material properties of the compound in the solid state or its behavior in solution at high concentrations. For instance, studies on the related molecule 2,4-dinitrophenol (B41442) have shown that electrostatic forces, hydrogen bonding, and van der Waals interactions are key to its binding with other molecules. nih.gov
Structure-Reactivity Relationship (SAR) and Reaction Mechanism Modeling
Computational and theoretical chemistry provides powerful tools to investigate the intricate relationship between the structure of a molecule and its chemical reactivity. For this compound, these methods allow for a detailed exploration of its reaction mechanisms and the prediction of its behavior in various chemical transformations. By modeling the molecule at a quantum mechanical level, researchers can gain insights that are often difficult or impossible to obtain through experimental means alone.
Prediction of Reactive Sites and Selectivity in Organic Reactions
A key aspect of understanding the chemistry of this compound is the identification of its reactive sites. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting where the molecule is most likely to undergo nucleophilic or electrophilic attack. This is achieved by calculating various electronic properties that describe the electron distribution within the molecule.
Molecular Electrostatic Potential (MEP) and Fukui Functions:
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. For a molecule like this compound, the MEP surface would likely show negative potential (red and yellow regions) around the oxygen atoms of the nitro groups and the carbonyl group, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the phenyl ring and the methyl group, as well as on the carbon atoms attached to the electron-withdrawing nitro and carbonyl groups, highlighting them as potential sites for nucleophilic attack.
Fukui functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule. These functions are derived from the change in electron density as an electron is added or removed. By calculating the Fukui functions, one can predict the most likely sites for nucleophilic attack (where the addition of an electron is most favorable) and electrophilic attack (where the removal of an electron is most favorable).
For instance, in a theoretical study of a similar compound, 1-fluoro-2,4-dinitrobenzene, local electrophilicity and nucleophilicity profiles were used to understand its reactivity in aromatic nucleophilic substitution (SNAr) reactions. researchgate.net Such an analysis for this compound would likely identify the carbonyl carbon and the aromatic carbons bonded to the nitro groups as primary electrophilic centers.
Quantitative Structure-Activity Relationship (QSAR):
Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach used to correlate the structural or property descriptors of a series of compounds with their chemical reactivity or biological activity. While specific QSAR studies on this compound are not widely available in public literature, the methodology is highly relevant.
In a typical QSAR study, a set of molecules with varying substituents would be synthesized and their reactivity in a specific reaction measured. Then, a wide range of molecular descriptors would be calculated for each molecule using computational software. These descriptors can be electronic (e.g., partial charges, dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., heat of formation). Statistical methods are then employed to build a mathematical model that relates the descriptors to the observed reactivity.
For example, a QSAR study on a series of 1,4-naphthoquinone (B94277) derivatives successfully developed models to predict their cytotoxic activity against cancer cell lines, highlighting the importance of specific physicochemical properties. nih.gov A similar approach could be applied to a series of substituted this compound derivatives to predict their reactivity in, for example, condensation or reduction reactions.
Table 1: Key Computational Descriptors for Reactivity Prediction
| Descriptor | Description | Relevance to this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | The potential experienced by a positive point charge at the surface of the molecule. | Visualizes electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |
| Fukui Functions | Measures the change in electron density at a particular point when the number of electrons changes. | Quantitatively predicts the most reactive sites for nucleophilic, electrophilic, and radical attack. |
| Partial Atomic Charges | The charge distributed over each atom in the molecule. | Helps to identify electrophilic (positive charge) and nucleophilic (negative charge) centers. |
Computational Design of Novel Catalysts and Reagents
Computational chemistry is not only used to understand existing chemical systems but also to design new catalysts and reagents with enhanced activity and selectivity for reactions involving molecules like this compound.
Transition State Theory and Catalyst Design:
The design of a catalyst often begins with a thorough understanding of the reaction mechanism, particularly the structure and energy of the transition state (TS). The goal of a catalyst is to lower the activation energy of the reaction by stabilizing the transition state.
Computational methods can be used to model the reaction pathway and identify the geometry and electronic properties of the transition state for a reaction involving this compound. Once the TS is characterized, scientists can design catalysts that have a complementary shape and electronic properties to bind and stabilize it.
An "inside-out" computational design protocol has been successfully used to create protein catalysts for complex organic reactions. nih.gov This approach starts by defining an ideal active site with catalytic residues positioned to stabilize the transition state. Then, protein scaffolds are searched to find one that can accommodate this "theozyme." Finally, the surrounding amino acid residues are computationally mutated to optimize the binding of the transition state. nih.gov While this example is from biocatalysis, similar principles apply to the design of small molecule organocatalysts or metal-based catalysts.
Table 2: Computational Approaches in Catalyst Design for Reactions of this compound
| Approach | Description | Potential Application |
| Transition State Modeling | Calculation of the geometry and energy of the transition state for a target reaction. | To understand the specific interactions needed to stabilize the TS for a reaction like a reduction or condensation of this compound. |
| Molecular Docking | Simulating the binding of a substrate (e.g., this compound) to the active site of a potential catalyst. | To screen libraries of potential catalysts for their ability to bind the substrate in a productive orientation. |
| DFT Calculations | To calculate the electronic properties of potential catalysts and how they would interact with the substrate. | To design catalysts with optimal electronic properties to facilitate a specific bond-making or bond-breaking step. |
| Microkinetic Modeling | Simulating the kinetics of a catalytic cycle based on the calculated energies of intermediates and transition states. | To predict the overall rate and selectivity of a designed catalyst under specific reaction conditions. uio.no |
For instance, in the reduction of the carbonyl group of this compound, a catalyst could be designed to deliver a hydride to the electrophilic carbonyl carbon. Computational modeling could help in designing a catalyst that not only facilitates this delivery but also orients the substrate in a way that prevents unwanted side reactions with the nitro groups.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Synthetic Intermediate
1-(2,4-Dinitrophenyl)ethan-1-one is a valuable intermediate in the synthesis of a variety of organic compounds. Its reactive nature, stemming from the presence of the dinitrophenyl group and the acetyl functional group, allows for its participation in a range of chemical transformations.
Precursor to Biologically Relevant Scaffolds and Chemical Probes
The dinitrophenyl moiety is a known component in compounds exhibiting biological activity. For instance, derivatives of 2,4-dinitrophenyl have been synthesized and shown to possess antioxidant and radical scavenging properties. nih.gov These compounds have also been investigated as inhibitors of human cytosolic carbonic anhydrase isozymes I and II. nih.gov The synthesis of various biologically active molecules, such as those with antimicrobial and anti-inflammatory properties, often involves multicomponent reactions where derivatives of this compound could serve as starting materials. nih.gov
The dinitrophenyl group can be chemically modified to create diverse molecular structures. For example, the synthesis of novel 2,4-dinitrophenyl derivatives has led to compounds with potential antioxidant activity. nih.gov Furthermore, the reaction of this compound with other molecules can lead to the formation of hydrazones, which are a class of compounds known for a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. nih.govresearchgate.net
Building Block for Complex Natural Product Synthesis
While direct application of this compound in the total synthesis of complex natural products is not extensively documented in the provided results, its structural motifs are found in various natural product classes. basicmedicalkey.com The principles of organic synthesis suggest that the dinitrophenyl acetyl scaffold could be a precursor for constructing more complex molecular architectures. For instance, the synthesis of 1-indanones, which are present in some biologically active natural products, can be achieved through intramolecular cyclization reactions of appropriately substituted aryl ketones. beilstein-journals.org The reactivity of the acetyl group in this compound allows for chain elongation and functionalization, which are key steps in the synthesis of complex molecules.
Supramolecular Chemistry and Crystal Engineering
The electron-deficient nature of the dinitrophenyl ring in this compound makes it an interesting component for studies in supramolecular chemistry and crystal engineering.
Design of Host-Guest Systems and Molecular Recognition Studies
The dinitrophenyl group can participate in π-stacking interactions, which are crucial in the formation of host-guest complexes. In some crystal structures of dinitrophenyl derivatives, these π-stacking interactions with other aromatic rings of neighboring molecules have been observed. researchgate.net These non-covalent interactions are fundamental to molecular recognition phenomena.
Formation of Co-crystals and Porous Organic Frameworks
The ability of the dinitrophenyl group to engage in intermolecular interactions, such as hydrogen bonding and π-π stacking, makes it a candidate for the design of co-crystals. ub.edu The formation of hydrazone derivatives from this compound can introduce additional hydrogen bonding sites, further promoting the formation of extended crystalline networks. For example, the crystal structure of (E)-1-(2,4-dinitrophenyl)-2-[1-(2-nitrophenyl)ethylidene]hydrazine reveals that molecules are linked by C—H⋯O hydrogen bonds and π–π stacking interactions, forming a three-dimensional network. nih.gov
While the direct use of this compound in the synthesis of porous organic frameworks (POFs) is not explicitly detailed, the functional groups present in this molecule are relevant to the construction of such materials. Porous organic frameworks, including covalent organic frameworks (COFs) and hydrogen-bonded organic frameworks (HOFs), are assembled from organic building blocks. researchgate.netrsc.orgresearchgate.net The aromatic nature and the potential for introducing hydrogen bonding moieties through derivatization make dinitrophenyl-containing compounds potential building blocks for these advanced materials.
Advanced Materials and Optical Property Research
The nitro groups on the phenyl ring of this compound significantly influence its electronic and optical properties. The presence of these electron-withdrawing groups can lead to interesting photophysical behaviors.
Derivatives of 2,4-dinitrobenzyl compounds have been investigated for their photochromic properties, which involve photoinduced and thermally activated tautomerization. researchgate.net The crystal packing of these molecules can influence their photochemical behavior, with π-stacking arrangements sometimes leading to photo-inert crystals. researchgate.net The study of hydrazone derivatives of this compound has also contributed to the understanding of their crystal structures and intermolecular interactions, which are essential for designing materials with specific optical properties. nih.govresearchgate.net
Reagent Chemistry and Catalysis
Beyond its role as a precursor for materials, this compound and its derivatives are utilized in specific chemical transformations and in the development of catalytic systems.
Use as a Chemical Reagent in Specific Organic Transformations
This compound is a ketone and thus undergoes reactions typical of this functional group. One of its primary uses as a reagent is as a starting material for the synthesis of 2,4-dinitrophenylhydrazones. The parent compound, 2,4-dinitrophenylhydrazine (B122626) (DNPH), is famously known as Brady's reagent, which is used for the qualitative detection of aldehydes and ketones. wikipedia.orggeeksforgeeks.org When this compound reacts with a hydrazine (B178648) derivative, it forms the corresponding hydrazone. This reaction is a condensation reaction where a molecule of water is eliminated.
More significantly, as mentioned previously (see 7.3.1), this compound is a key reagent in the Claisen-Schmidt condensation to produce a wide array of chalcone (B49325) derivatives. nih.govnih.gov This reaction involves the base-catalyzed reaction between the ketone (this compound) and an aromatic aldehyde. nih.gov The resulting chalcones are not only important for materials science but are also valuable intermediates in the synthesis of flavonoids, isoflavonoids, and various heterocyclic compounds. nih.govacademicjournals.org
The reaction to form these derivatives is a cornerstone of its utility in synthetic chemistry. For instance, chalcones derived from 1-indanone (B140024) were further reacted to form their corresponding 2,4-dinitrophenylhydrazone derivatives, which showed enhanced biological activity compared to the chalcone precursors. academicjournals.orgresearchgate.net This highlights how this compound can be used to build molecular complexity and access compounds with specific functions.
Development of Catalytic Systems Incorporating Dinitrophenyl Ethanone (B97240) Derivatives
The development of novel catalytic systems often relies on the design of specialized ligands that can coordinate to a metal center and modulate its reactivity and selectivity. Derivatives of this compound can be envisioned as precursors to such ligands. The dinitrophenyl group, being electron-withdrawing, can influence the electronic properties of a catalytic metal center.
While direct examples of catalytic systems incorporating ligands derived from this compound are not prevalent in the provided search results, the use of dinitrophenyl-containing ligands in related areas is known. For example, surface-immobilized 2,4-dinitrophenyl (DNP) ligands have been used to bind specifically to anti-DNP antibodies in the development of highly specific and sensitive immunosensors. nih.gov This demonstrates the ability of the DNP moiety to act as a specific binding site or ligand.
In the broader context of catalysis, the reduction of pollutants like 2,4-dinitrophenol (B41442) (DNP) has been achieved using inorganic catalytic systems, such as bimetallic nanoparticles. researchgate.net Although in this case DNP is the substrate rather than part of the catalyst, it illustrates the chemical reactivity of the dinitrophenyl group and its interaction with catalytic metal surfaces. The synthesis of azoalkanes, which are useful as free radical initiators, has been accomplished using 2,4-dinitrophenylhydrazine derivatives, indicating the role of dinitrophenyl compounds in initiating chemical reactions. nih.gov The potential exists to design Schiff base ligands from this compound and various amines, which could then be used to form metal complexes for catalysis.
Q & A
Q. What are the common synthetic routes for 1-(2,4-Dinitrophenyl)ethan-1-one, and how can reaction conditions be optimized?
The compound is typically synthesized via Friedel-Crafts acylation or condensation reactions. For example, derivatives of 2,4-dinitrophenyl groups can be synthesized using thionyl chloride (SOCl₂) in ethanol under reflux, as demonstrated in analogous acetophenone syntheses . Optimization includes controlling stoichiometry (e.g., 1.1 equivalents of starting ketone), reaction time (e.g., 7 hours for hydrazone formation), and purification via recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- IR spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and nitro (NO₂) symmetric/asymmetric vibrations (~1520–1350 cm⁻¹) .
- Mass spectrometry (EI) : Fragmentation patterns (e.g., loss of NO₂ groups) confirm molecular ion peaks and structural motifs .
- NMR : Aromatic proton signals in the δ 7.5–8.5 ppm range and ketone carbonyl carbon (δ ~200 ppm) are diagnostic .
Q. What purification methods are recommended for isolating this compound?
Recrystallization using ethanol or methanol is common for removing unreacted starting materials . For complex mixtures, column chromatography with silica gel and ethyl acetate/hexane gradients can resolve derivatives .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
Quantum chemical calculations (e.g., DFT) model the electron-withdrawing effects of nitro groups, which activate the phenyl ring for electrophilic attacks. QSPR (Quantitative Structure-Property Relationship) models can predict reaction rates and regioselectivity based on Hammett σ constants . Neural networks trained on nitroaromatic datasets further refine predictions for novel derivatives .
Q. What strategies resolve contradictions in spectroscopic data for nitroaromatic ketones?
Discrepancies (e.g., unexpected IR frequencies) may arise from polymorphism or solvent effects. Cross-validation using multiple techniques (e.g., comparing experimental IR with NIST reference spectra ) and X-ray crystallography can clarify structural assignments. For ambiguous NMR signals, DEPT-135 or HSQC experiments differentiate overlapping proton environments .
Q. How do steric and electronic effects influence the synthesis of 2,4-dinitrophenyl derivatives?
The nitro groups introduce steric hindrance and deactivate the ring, complicating further functionalization. Strategies include:
- Directed ortho-metalation : Using directing groups to bypass deactivation .
- Microwave-assisted synthesis : Enhances reaction rates under high-temperature conditions .
- Protecting groups : Temporarily masking reactive sites (e.g., acetylating hydroxyl groups) .
Q. What biological screening approaches are suitable for evaluating this compound derivatives?
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Antioxidant activity : DPPH radical scavenging assays quantify electron-donating capacity .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) assess therapeutic potential .
Methodological Tables
Q. Table 1. Key Spectral Data for this compound
| Technique | Diagnostic Peaks/Signals | Reference |
|---|---|---|
| IR (KBr) | 1702 cm⁻¹ (C=O), 1524/1348 cm⁻¹ (NO₂) | |
| MS (EI) | m/z 225 [M]⁺, 178 [M−NO₂]⁺ | |
| ¹H NMR (CDCl₃) | δ 8.6 (d, 1H), 8.4 (dd, 1H), 2.7 (s, 3H) |
Q. Table 2. Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Time | 6–8 hours (reflux) | Prevents byproduct formation |
| Solvent | Anhydrous ethanol | Enhances ketone solubility |
| Stoichiometry | 1:1.1 (ketone:reagent) | Maximizes conversion |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
